

Potential off-target effects of BAY-1816032 in cellular assays

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Compound of Interest

Compound Name: BAY-1816032

Cat. No.: B605927 Get Quote

Technical Support Center: BAY-1816032

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of **BAY-1816032** in cellular assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help users interpret experimental results and mitigate potential confounding factors arising from off-target activities.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with **BAY-1816032**, providing step-by-step guidance to identify and resolve them.

Issue 1: Unexpected Effects on Cell Migration, Adhesion, or Morphology

Question: My cells treated with **BAY-1816032** are showing altered migration, adhesion, or changes in cell shape that are inconsistent with BUB1 inhibition alone. What could be the cause?

Answer:

This phenotype may be related to the off-target activity of **BAY-1816032** on Serine/Threonine Kinase 10 (STK10), also known as Lymphocyte-Oriented Kinase (LOK). STK10 is involved in



regulating the ezrin-radixin-moesin (ERM) family of proteins, which are crucial for linking the actin cytoskeleton to the plasma membrane, thereby influencing cell shape, adhesion, and migration.[1][2]

Troubleshooting Protocol:

- Validate STK10 Pathway Inhibition:
 - Assess the phosphorylation status of ERM proteins (e.g., phospho-Ezrin (Thr567)/Radixin (Thr564)/Moesin (Thr558)) via Western blot. A decrease in ERM phosphorylation in BAY-1816032-treated cells compared to controls would suggest STK10 inhibition.
 - Analyze the activity of the p38 MAPK signaling pathway, which can be modulated by STK10.[2]
- Dose-Response Analysis:
 - Perform a dose-response experiment for BAY-1816032 and correlate the concentrations at which you observe the unexpected phenotype with the known IC50 for STK10 (see Table 1).
- Use a Structurally Unrelated BUB1 Inhibitor:
 - If available, compare the phenotype induced by BAY-1816032 with that of another potent and selective BUB1 inhibitor with a different off-target profile to determine if the effect is specific to BAY-1816032.

Issue 2: Altered Sensitivity to Nucleoside Analog Drugs or Unexpected Changes in Proliferation

Question: I am co-treating cells with **BAY-1816032** and a nucleoside analog (e.g., gemcitabine), and I'm observing an unexpected synergistic or antagonistic effect on cell viability. Could this be an off-target effect?

Answer:



Yes, this could be due to the inhibition of the human Equilibrative Nucleoside Transporter 1 (ENT1) by **BAY-1816032**.[3][4] ENT1 is responsible for the cellular uptake of nucleosides and many nucleoside-derived drugs.[3][5] Its inhibition can therefore affect the intracellular concentration and efficacy of these drugs.[3][5] Furthermore, by blocking adenosine reuptake, ENT1 inhibition can lead to an accumulation of extracellular adenosine, which can then activate adenosine receptors and influence cell proliferation and survival pathways.[5][6]

Troubleshooting Protocol:

- Measure Nucleoside Transporter Activity:
 - Perform a radiolabeled nucleoside (e.g., [3H]-thymidine or [3H]-adenosine) uptake assay in the presence and absence of BAY-1816032. A reduction in uptake will confirm ENT1 inhibition.
- Assess Adenosine Receptor Activation:
 - Measure intracellular cyclic AMP (cAMP) levels. Activation of A2A and A2B adenosine receptors by extracellular adenosine will increase cAMP levels.
 - Use selective adenosine receptor antagonists to see if they can reverse the unexpected effects of BAY-1816032 on cell proliferation.
- Evaluate Experimental Media:
 - Be aware that the concentration of nucleosides in your cell culture medium can influence the impact of ENT1 inhibition.

Frequently Asked Questions (FAQs)

Q1: What are the primary known off-targets of BAY-1816032?

A1: The primary off-target with the highest affinity after BUB1 is the serine/threonine kinase STK10 (LOK).[3][4] Additionally, at higher concentrations, **BAY-1816032** can inhibit the human Adenosine transporter (ENT1).[3][4][7] Minor interactions have also been noted with the Adenosine A2A receptor (ADORA2A), Phosphodiesterase 4 (PDE4), and the GABAA receptor. [3][4]



Q2: How selective is BAY-1816032 for BUB1 over its closest kinase off-target?

A2: **BAY-1816032** is highly selective for BUB1. It exhibits a 17-fold selectivity for BUB1 (Kd = 3.3 nM) over STK10 (Kd = 57 nM) in kinase binding assays.[3]

Q3: Can the off-target effects of **BAY-1816032** influence cAMP signaling?

A3: Yes, off-target effects of **BAY-1816032** can modulate cAMP signaling through two potential mechanisms:

- Inhibition of ENT1: This can increase extracellular adenosine, which may then activate A2A adenosine receptors, leading to an increase in intracellular cAMP.[8][9]
- Inhibition of PDE4: PDE4 is an enzyme that degrades cAMP. Its inhibition by BAY-1816032 would lead to an accumulation of intracellular cAMP.[10][11]

Q4: Are there any recommended control experiments to account for potential off-target effects?

A4: Yes, we recommend the following controls:

- Use a Negative Control Compound: If available, a structurally similar but inactive analog of BAY-1816032 can help differentiate on-target from off-target effects.
- Rescue Experiments: If possible, perform rescue experiments by overexpressing a drugresistant mutant of BUB1 to confirm that the primary phenotype is due to BUB1 inhibition.
- Orthogonal Approaches: Use RNAi (siRNA or shRNA) to deplete BUB1 and compare the resulting phenotype to that observed with BAY-1816032 treatment.

Quantitative Data on Off-Target Effects

The following tables summarize the known quantitative data for the on-target and off-target activities of **BAY-1816032**.

Table 1: Kinase Selectivity Profile of BAY-1816032



Target	Assay Type	IC50 / Kd (nM)	Selectivity Fold (vs. BUB1)	Reference
BUB1	TR-FRET	IC50 = 6.1	-	[3]
BUB1	KINOMEscan	Kd = 3.3	-	[3]
STK10 (LOK)	KINOMEscan	Kd = 57	17	[3]
CDC42BPG	KINOMEscan	Kd = 850	257	[3]
DDR1	KINOMEscan	Kd = 2300	697	[3]

Table 2: Off-Target Profile from Eurofins-Panlabs Safety Screen (at 10 μM)

Target	% Inhibition	IC50 (nM)	Reference
Human Adenosine Transporter (ENT1)	71%	370	[3][4]
Adenosine A2A Receptor (ADORA2A)	67%	Not Reported	[3][4]
GABAA Chloride Channel	60%	Not Reported	[3][4]
Prostaglandin G/H Synthase 1 (PTGS1/COX-1)	54%	Not Reported	[3][4]
Sodium Channel (Site 2)	53%	Not Reported	[3][4]
Phosphodiesterase 4 (PDE4)	52%	Not Reported	[3][4]

Experimental ProtocolsWestern Blot for Phospho-ERM



- Cell Lysis: Lyse BAY-1816032-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine protein concentration using a BCA assay.
- SDS-PAGE and Transfer: Separate 20-30 μg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
- Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.
- Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against phospho-ERM (e.g., anti-phospho-Ezrin (Thr567)/Radixin (Thr564)/Moesin (Thr558)).
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRPconjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.
- Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERM or a loading control (e.g., GAPDH or β-actin) for normalization.

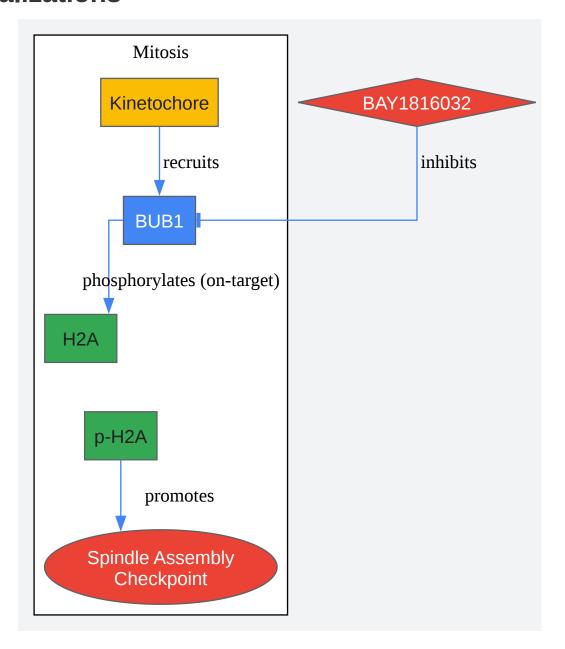
Radiolabeled Nucleoside Uptake Assay

- Cell Seeding: Seed cells in a 24-well plate and allow them to adhere overnight.
- Pre-incubation: Wash cells with a transport buffer (e.g., Hanks' Balanced Salt Solution) and pre-incubate with **BAY-1816032** or a vehicle control for 15-30 minutes.
- Uptake Initiation: Add the transport buffer containing a known concentration of a radiolabeled nucleoside (e.g., [3H]-adenosine) and incubate for a short period (e.g., 1-5 minutes) at room temperature.
- Uptake Termination: Stop the uptake by rapidly washing the cells three times with ice-cold transport buffer.



- Cell Lysis and Scintillation Counting: Lyse the cells and measure the radioactivity using a scintillation counter.
- Data Normalization: Normalize the radioactivity counts to the total protein content of each well.

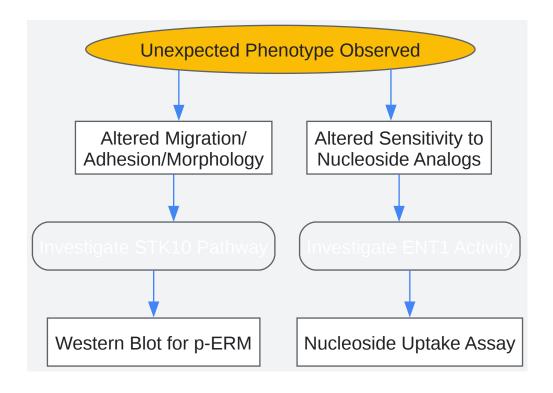
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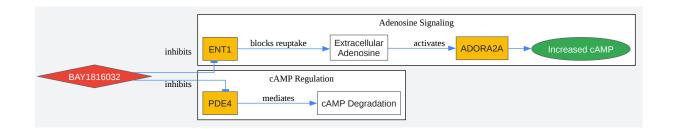
Caption: On-target effect of **BAY-1816032** on the BUB1 signaling pathway.





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Caption: Troubleshooting workflow for unexpected phenotypes with BAY-1816032.



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Caption: Potential off-target effects of **BAY-1816032** on cAMP signaling.



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